molecular formula C17H24N2O4 B5475496 2-[{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol

2-[{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol

Cat. No.: B5475496
M. Wt: 320.4 g/mol
InChI Key: PQXYVZPDMOHWKR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an oxazole ring and two methoxy groups. It’s important to note that the exact properties and characteristics of this compound may vary depending on its specific conformation and the presence of any chiral centers .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the oxazole ring and multiple functional groups. Unfortunately, without more specific information or a detailed structural analysis, it’s difficult to provide a comprehensive analysis of the molecular structure .

Mechanism of Action

The mechanism of action of this compound is not clear based on the available information. If this compound has biological activity, it could potentially interact with various biological targets, but without specific studies or data, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, its reactivity, and its potential biological effects. Without specific safety data or studies, it’s difficult to provide a detailed analysis of the potential safety hazards associated with this compound .

Future Directions

The future research directions for this compound could potentially include a detailed investigation of its synthesis, its physical and chemical properties, its reactivity, and its potential biological activity. Such research could provide valuable information about the compound and its potential applications .

Properties

IUPAC Name

2-[[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-11-15(21-4)7-6-13(16(11)22-5)17-18-14(12(2)23-17)10-19(3)8-9-20/h6-7,20H,8-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXYVZPDMOHWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)C2=NC(=C(O2)C)CN(C)CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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